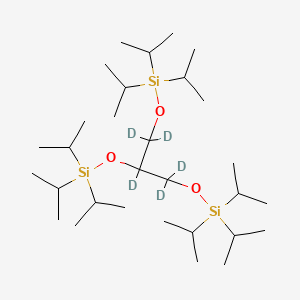

1,2,3-O-Tris(triisopropyl) Glycerol-d5

Description

Significance of Deuterated Glycerol (B35011) Derivatives in Advanced Chemical and Biochemical Sciences

Deuterated glycerol derivatives are part of a broader class of stable isotope-labeled compounds that offer a non-radioactive means to trace the metabolic fate of molecules and elucidate reaction pathways. diagnosticsworldnews.compharmiweb.com The substitution of hydrogen with its heavier, stable isotope, deuterium (B1214612), creates a molecule that is chemically similar to its non-deuterated counterpart but physically distinguishable, primarily by its mass. chem-station.compearson.com This subtle difference allows researchers to track the molecule's journey through intricate systems without significantly altering the biological or chemical processes under investigation. pharmiweb.com

Fundamental Principles and Applications of Stable Isotope Labeling in Modern Research

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules. diagnosticsworldnews.comwikipedia.org These labeled compounds act as tracers, enabling scientists to follow their path through metabolic pathways, chemical reactions, or cellular processes. wikipedia.orgcreative-proteomics.com The key principle lies in the ability to differentiate between the labeled and unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgthalesnano.com

The applications of stable isotope labeling are vast and continue to expand. In metabolic research, it is used for metabolic flux analysis, which helps to understand the flow of elements through metabolic networks within a cell. wikipedia.org Stable isotope-labeled lipids, for instance, are considered the gold standard for absolute quantitation in lipidomics. diagnosticsworldnews.com Furthermore, this technique is crucial in proteomics for the quantitative analysis of proteins and in drug development to study absorption, distribution, metabolism, and excretion (ADME) of new drug candidates. diagnosticsworldnews.com

Overview of Deuterium’s Role in Elucidating Molecular Structure and Reaction Mechanisms

Deuterium, as a stable isotope of hydrogen, plays a unique and vital role in chemical and biochemical research. Its increased mass compared to protium (B1232500) (the common isotope of hydrogen) leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the breaking of a C-D bond are slower than those breaking a C-H bond. chem-station.com By strategically placing deuterium atoms in a molecule, chemists can study reaction mechanisms in detail, as the rate-determining step of a reaction can often be identified by observing the KIE. chem-station.comthalesnano.com

In addition to mechanistic studies, deuterium labeling is extensively used in NMR spectroscopy for structural analysis. thalesnano.com It is also employed as an internal standard in mass spectrometry to enhance the accuracy and reliability of measurements. thalesnano.comresearchgate.net The ability to trace the fate of deuterium-labeled compounds provides invaluable insights into the intricate details of chemical transformations and biological pathways. thalesnano.compearson.com

Contextualizing 1,2,3-O-Tris(triisopropyl) Glycerol-d5 within the Realm of Isotope-Labeled Probes

Within the diverse family of isotope-labeled compounds, this compound represents a specialized tool with specific structural attributes that make it suitable for particular research applications. Its protected glycerol backbone, labeled with five deuterium atoms, offers a stable and traceable molecular scaffold.

Historical Trajectories and Evolution of Deuterated Glycerol Synthesis for Research Applications

The use of glycerol and its derivatives in scientific research has a long history, with early production methods dating back to the 19th century through processes like hydrolysis and transesterification of oils. nih.gov The synthesis of asymmetrically deuterated glycerol for research purposes has been a subject of interest for decades, with methods evolving to achieve specific labeling patterns. acs.org Early applications of deuterated glycerol, such as Glycerol-d5, included its use in sample preparation for polyacrylamide gel electrophoresis. medchemexpress.com Over time, the synthesis techniques have become more refined, allowing for the creation of complex deuterated molecules like this compound. The development of deuterated compounds has been driven by the need for more sophisticated tools to investigate biological systems, such as in vivo studies of lipid synthesis using deuterated water. physiology.org

Unique Structural Attributes and Prospective Research Utility of Triisopropyl-Substituted Glycerol-d5

The structure of this compound is characterized by the presence of bulky triisopropylsilyl (TIPS) protecting groups on all three hydroxyl groups of the glycerol backbone. These protecting groups offer steric hindrance, which can be advantageous in controlling reactivity and directing chemical transformations. The "d5" designation indicates that five hydrogen atoms on the glycerol backbone have been replaced with deuterium.

This specific combination of features suggests several potential research applications. The deuterated core serves as a tracer for mass spectrometry-based studies, allowing for precise quantification and tracking of the molecule or its metabolic products. The protective groups make it a suitable building block in organic synthesis for the construction of more complex deuterated molecules. For example, it could be utilized in studies of glycerol metabolism and its role in various biological processes. The stability of the triisopropylsilyl ethers also makes this compound useful in studies requiring robust chemical probes that can withstand a range of reaction conditions.

Detailed Research Findings

While specific research studies solely focused on this compound are not extensively detailed in the public domain, its properties and potential applications can be inferred from the broader context of deuterated compounds and protected glycerols.

Physicochemical Properties of Related Compounds

| Property | Value (for Glycerol) | Value (for Glycerol-1,1,2,3,3-d5) |

| Molecular Formula | C₃H₈O₃ nih.gov | (HOCD₂)₂CDOH sigmaaldrich.com |

| Molecular Weight | 92.09 g/mol nih.gov | 97.12 g/mol sigmaaldrich.com |

| Boiling Point | 182 °C (lit.) sigmaaldrich.com | Not specified |

| Melting Point | 20 °C (lit.) sigmaaldrich.com | Not specified |

| Density | 1.331 g/mL at 25 °C sigmaaldrich.com | Not specified |

Note: The table presents data for the parent compound glycerol and a related deuterated analog to provide context. Specific data for this compound is limited.

Potential Research Applications Based on Structural Features

| Feature | Potential Application |

| Deuterium Labeling (d5) | Internal standard for mass spectrometry, tracer for metabolic studies. thalesnano.comresearchgate.net |

| Triisopropylsilyl (TIPS) Protecting Groups | Enhanced stability, use as a building block in complex organic synthesis. |

| Glycerol Backbone | Probe for studying lipid metabolism and biosynthesis. diagnosticsworldnews.comphysiology.org |

Properties

Molecular Formula |

C30H68O3Si3 |

|---|---|

Molecular Weight |

566.1 g/mol |

IUPAC Name |

[1,1,2,3,3-pentadeuterio-1,3-bis[tri(propan-2-yl)silyloxy]propan-2-yl]oxy-tri(propan-2-yl)silane |

InChI |

InChI=1S/C30H68O3Si3/c1-21(2)34(22(3)4,23(5)6)31-19-30(33-36(27(13)14,28(15)16)29(17)18)20-32-35(24(7)8,25(9)10)26(11)12/h21-30H,19-20H2,1-18H3/i19D2,20D2,30D |

InChI Key |

DTDBKBUDBOGWQC-LBOKBOHPSA-N |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OCC(CO[Si](C(C)C)(C(C)C)C(C)C)O[Si](C(C)C)(C(C)C)C(C)C |

Origin of Product |

United States |

Advanced Analytical Applications of 1,2,3 O Tris Triisopropyl Glycerol D5 in Research

Mass Spectrometry (MS) in Quantitative and Qualitative Analyses of Complex Systems

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, enabling the identification and quantification of molecules in a sample. In complex matrices like biological fluids, the precision of MS is greatly enhanced by the use of internal standards, with stable isotope-labeled compounds like 1,2,3-O-Tris(triisopropyl) Glycerol-d5 being the preferred choice.

Development of Isotope Dilution Mass Spectrometry (IDMS) Methodologies

Isotope Dilution Mass Spectrometry (IDMS) is considered a gold-standard quantitative technique that relies on the addition of a known quantity of an isotopically labeled version of the analyte to a sample. This labeled compound, or internal standard, exhibits nearly identical chemical and physical properties to its unlabeled counterpart, allowing it to correct for variations throughout the analytical process, from sample preparation to instrumental analysis.

In both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), this compound is an exemplary internal standard. An ideal internal standard co-elutes with the analyte, meaning it has the same retention time in the chromatography system. Because deuterium (B1214612) substitution has a minimal effect on chemical properties, deuterated standards co-elute almost perfectly with their non-deuterated counterparts.

This co-elution is critical for correcting matrix effects, where other components in a complex sample can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Since the deuterated standard is affected by the matrix in the same way as the analyte, the ratio of their signals remains constant, ensuring high accuracy and precision. The known mass difference allows the mass spectrometer to distinguish between the analyte and the standard.

| Analytical System | Role of Deuterated Internal Standard | Key Advantages |

|---|---|---|

| LC-MS/MS | Corrects for variability in extraction, injection volume, and ionization efficiency. | Co-elution corrects for matrix effects; improves accuracy and precision. |

| GC-MS | Normalizes for variations in sample preparation, derivatization, and injection. | Similar chromatographic behavior and fragmentation patterns lead to reliable quantification. |

Lipidomics and metabolomics involve the comprehensive analysis of lipids and metabolites in biological systems. These studies are susceptible to significant variability introduced during sample extraction and instrumental analysis. The use of stable isotope-labeled internal standards is a cornerstone for achieving the high accuracy and reproducibility required for these fields.

By adding a known amount of a deuterated standard, such as a d5-glycerol derivative, to each sample at the beginning of the workflow, researchers can normalize the data. This normalization accounts for sample loss during extraction steps and corrects for fluctuations in the mass spectrometer's ionization source. Commercial mixtures of deuterated lipid standards are now available to provide broad coverage for different lipid classes, underscoring the importance of this approach for obtaining reliable quantitative data in large-scale studies. This strategy is crucial for comparing metabolic profiles across different samples and experimental conditions, enabling the confident identification of biomarkers and the elucidation of metabolic pathways.

Fragmentation Pathway Elucidation and Mechanistic Studies using Deuterium Labeling

Beyond quantification, the strategic placement of deuterium atoms in a molecule is invaluable for studying its behavior within the mass spectrometer. When a molecule is fragmented, the masses of the resulting fragment ions provide clues about its original structure. Deuterium labeling helps confirm these fragmentation pathways.

When a deuterated molecule like this compound is fragmented, the deuterium atoms act as markers. By analyzing which fragments retain the deuterium label, researchers can deduce the specific bonds that were broken. This provides direct evidence for proposed fragmentation mechanisms.

However, a key consideration is the potential for hydrogen-deuterium (H/D) exchange or scrambling, where deuterium atoms migrate within the ion before fragmentation. This phenomenon can complicate spectral interpretation. Advanced fragmentation techniques like Electron Capture Dissociation (ECD) and Electron Transfer Dissociation (ETD) are often used as they minimize scrambling compared to traditional Collision-Induced Dissociation (CID), thereby preserving the original location of the deuterium label and providing clearer structural information. Studying these phenomena is critical for accurately interpreting mass spectra and understanding ion chemistry.

| Fragmentation Method | H/D Scrambling Potential | Application in Deuterium Labeling Studies |

|---|---|---|

| Collision-Induced Dissociation (CID) | High | Can complicate pathway analysis due to randomization of the label. |

| Electron Capture/Transfer Dissociation (ECD/ETD) | Low to None | Preserves the position of the deuterium label, enabling high-resolution structural analysis. |

| Ultraviolet Photodissociation (UVPD) | Low | Shown to occur without H/D scrambling, retaining the solution-phase labeling pattern. |

Multi-stage mass spectrometry (MSn) involves isolating a fragment ion and then fragmenting it again, a process that can be repeated multiple times (MS², MS³, etc.). This technique is exceptionally powerful for detailed structural elucidation of complex molecules like lipids.

When applied to a deuterated standard, MSn experiments provide unambiguous assignments for fragment ions. For example, in the analysis of a complex glycerolipid, the initial fragmentation (MS²) might cleave fatty acid chains. By selecting a fragment ion containing the glycerol (B35011) backbone and subjecting it to further fragmentation (MS³), researchers can observe fragments that still contain the d5 label from the this compound core. This confirms the origin of the fragment and helps piece together the complete structure of the parent molecule, including the positions of different substituents on the glycerol backbone. This approach is fundamental for distinguishing between isomers and characterizing novel lipid species in complex biological extracts.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Quantitative Research

NMR spectroscopy is a powerful technique for elucidating molecular structure, studying conformational dynamics, and quantifying analytes. The unique structural features of this compound make it particularly amenable to a range of NMR applications.

Deuterium (²H) NMR for Positional Labeling Verification and Conformational Analysis

Deuterium (²H) NMR spectroscopy is a direct and unambiguous method to confirm the position of isotopic labels within a molecule. For this compound, a ²H NMR spectrum would exhibit signals corresponding to the deuterium atoms on the glycerol backbone, thus verifying the d5 labeling pattern. The chemical shifts of these deuterium nuclei provide precise information about their local electronic environment.

Quantitative ¹H and ¹³C NMR for Concentration Determination and Structural Assignment

Quantitative NMR (qNMR) is a highly accurate and precise method for determining the concentration of a substance without the need for an identical calibration standard. In ¹H and ¹³C NMR, the signal intensity is directly proportional to the number of nuclei contributing to the resonance.

For this compound, quantitative ¹H NMR can be used to determine its concentration in solution by integrating the signals of the triisopropylsilyl (TIPS) protons and comparing them to a certified internal standard of known concentration. The large number of equivalent protons in the isopropyl groups of the three TIPS ethers provides a strong and well-resolved signal, enhancing the accuracy of quantification.

Similarly, quantitative ¹³C NMR can be employed for concentration determination. The carbon signals of the TIPS groups and the glycerol backbone can be integrated and compared to an internal standard. While ¹³C NMR is inherently less sensitive than ¹H NMR, it offers a wider chemical shift range, which can be advantageous in complex mixtures where signal overlap in the ¹H spectrum is a concern.

The ¹H and ¹³C NMR spectra are also fundamental for the initial structural assignment of the molecule. The characteristic chemical shifts and coupling patterns of the protons and carbons in the glycerol and TIPS moieties confirm the connectivity and stereochemistry of the compound.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1,2,3-O-Tris(triisopropyl) Glycerol

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Glycerol CH₂ | ~3.7 | ~65 |

| Glycerol CH | ~4.0 | ~73 |

| TIPS Si-CH | ~1.1 | ~18 |

| TIPS CH₃ | ~1.0 | ~12 |

Note: These are estimated values based on similar silylated glycerol structures. The d5 labeling will result in the absence of corresponding proton signals and altered splitting patterns in adjacent nuclei.

Applications in the Analysis of Deuterated Glycerol Derivatives in Complex Biological or Synthetic Mixtures

The use of this compound as an internal standard is invaluable in the analysis of complex mixtures, such as those derived from biological samples or synthetic reaction products. In metabolomic studies, for instance, deuterated standards are essential for accurate quantification of endogenous metabolites by isotope dilution mass spectrometry. While the primary detection method in such studies is often mass spectrometry, NMR plays a crucial role in the characterization and purity assessment of the deuterated standard itself.

In synthetic chemistry, this compound can be used to trace the fate of glycerol moieties in complex reaction pathways. By monitoring the characteristic signals of the deuterated backbone and the silyl (B83357) protecting groups in ¹H and ¹³C NMR spectra of the reaction mixture, chemists can gain mechanistic insights and quantify reaction yields.

Hybrid Analytical Platforms Integrating this compound

The coupling of chromatographic separation techniques with spectroscopic detection methods, known as hyphenated or hybrid techniques, provides a powerful approach for the analysis of complex samples. This compound is well-suited for use with these advanced platforms.

Coupling with Advanced Chromatographic Separation Techniques (e.g., HTGC, UPLC)

The silyl protection of the hydroxyl groups in this compound significantly increases its volatility and thermal stability, making it amenable to analysis by High-Temperature Gas Chromatography (HTGC). HTGC allows for the separation of high-boiling point compounds that are not suitable for conventional GC. When coupled with a flame ionization detector (FID) or a mass spectrometer (MS), HTGC can be used to separate and quantify silylated glycerol derivatives in various matrices. The deuterated nature of the compound allows it to be easily distinguished from its non-deuterated counterparts when using MS detection.

Ultra-Performance Liquid Chromatography (UPLC) offers high-resolution separations with shorter analysis times compared to conventional HPLC. While silylated compounds can sometimes be challenging to analyze by reversed-phase LC due to their nonpolar nature, methods can be developed using appropriate stationary and mobile phases. The primary advantage of coupling UPLC with MS is the ability to analyze less volatile or thermally labile compounds that are not suitable for GC. In this context, this compound can serve as an excellent internal standard for the quantification of other silylated analytes in complex mixtures.

Synergistic Approaches Combining Spectroscopic and Mass Spectrometric Methods

The combination of NMR spectroscopy and mass spectrometry, often in conjunction with a separation technique like LC (LC-NMR-MS), offers a comprehensive analytical workflow for the structural elucidation of unknown compounds and the detailed characterization of complex mixtures. numberanalytics.comnih.govresearchgate.net

In such a setup, the sample is first separated by LC. The eluent is then split, with a portion directed to the MS for accurate mass measurement and fragmentation analysis, and the remainder going to the NMR for detailed structural information. The use of this compound in these synergistic approaches is primarily as a well-characterized standard to validate the performance of the integrated system. Its known mass and NMR spectral properties can be used to calibrate the instruments and ensure accurate data acquisition.

Furthermore, in studies where the goal is to identify and quantify unknown silylated and deuterated compounds, the fragmentation pattern of this compound in the mass spectrometer can provide valuable clues for the interpretation of the mass spectra of the unknowns.

Table 2: Analytical Techniques and Their Applications with this compound

| Technique | Application | Key Information Obtained |

| ²H NMR | Isotopic Label Verification, Conformational Analysis | Position of deuterium labels, molecular dynamics |

| Quantitative ¹H & ¹³C NMR | Concentration Determination, Structural Assignment | Accurate concentration, molecular structure confirmation |

| HTGC-MS | Separation and Quantification of Volatile Derivatives | High-resolution separation, mass-to-charge ratio |

| UPLC-MS | Analysis of Less Volatile Compounds | High-throughput separation, molecular weight information |

| LC-NMR-MS | Comprehensive Structural Elucidation | Separation, accurate mass, and detailed structural data |

Role of 1,2,3 O Tris Triisopropyl Glycerol D5 in Metabolic and Biosynthetic Pathway Investigations

Biosynthetic Preparation of Deuterated Biomolecules using Glycerol-d5 Derivatives

Beyond its use as a metabolic tracer in biological systems, deuterated glycerol (B35011) derivatives are invaluable starting materials for the chemical synthesis of specifically labeled biomolecules. This approach allows for the creation of complex labeled lipids that may not be accessible through purely biological methods.

1,2,3-O-Tris(triisopropyl) Glycerol-d5 as a Precursor for Biologically Relevant Labeled Lipids

The compound this compound is a protected form of deuterated glycerol. lgcstandards.com The triisopropyl groups are bulky chemical moieties that are attached to the hydroxyl groups of glycerol, effectively "protecting" them from reacting during subsequent chemical synthesis steps. This protection is a common and crucial strategy in organic synthesis.

This protected, deuterated glycerol backbone serves as a key building block, or synthon, for the precise chemical synthesis of complex lipids. preprints.orgresearchgate.net Chemists can use this precursor to construct custom-designed glycerolipids where the deuterium (B1214612) label is known to be exclusively on the glycerol moiety. For example, it can be used in the synthesis of specific phosphatidylinositols or cardiolipins with defined fatty acid chains. researchgate.net These synthetically produced, isotopically labeled lipids can then be used as internal standards for mass spectrometry, as probes to study lipid-protein interactions, or to investigate the physical properties of biological membranes. The use of a protected precursor like this compound provides chemists with the control and versatility needed to build sophisticated molecular tools for lipid research. nih.gov

Enzymatic and Microbial Approaches for Biotransformation of Glycerol-d5 Derivatives into Complex Biomolecules

The biotransformation of glycerol into higher-value chemicals is a significant area of research, driven by glycerol's availability as a byproduct of biodiesel production. researchgate.netmdpi.com The use of deuterated glycerol (Glycerol-d5), derived from precursors like this compound, allows researchers to trace the incorporation of the glycerol backbone into more complex biomolecules through enzymatic and microbial processes.

Microorganisms and isolated enzymes are adept at converting glycerol into a wide array of products. researchgate.net For example, engineered strains of Corynebacterium glutamicum, which normally cannot utilize glycerol, have been modified to express glycerol utilization genes from Escherichia coli. nih.gov This allows the organism to convert glycerol into amino acids like L-lysine and L-glutamate. nih.gov By using Glycerol-d5 as the feedstock, scientists can track the deuterium labels as they are incorporated into the carbon skeletons of these amino acids, confirming the metabolic pathways involved.

Similarly, various microbial systems are used to produce valuable chemicals like 1,3-propanediol, D-glyceric acid, and erythritol (B158007) from glycerol. researchgate.netnih.govfrontiersin.org Studies using strains of Acetobacter tropicalis have demonstrated efficient production of D-glyceric acid from glycerol. nih.gov In such systems, employing Glycerol-d5 would enable precise tracking of the glycerol backbone during its conversion, providing clear evidence of the metabolic flux through specific pathways. The enzymatic cascade, whether in vitro or within a microbe, can be meticulously mapped by analyzing the position and quantity of deuterium in the final products. researchgate.netresearchgate.net

The following table summarizes representative microbial biotransformations where Glycerol-d5 can serve as a tracer.

| Organism/Enzyme System | Substrate | Key Product(s) | Potential for Deuterium Tracing |

| Engineered Corynebacterium glutamicum | Glycerol | L-lysine, L-glutamate | Tracing the glycerol backbone into the amino acid carbon skeleton. nih.gov |

| Acetobacter tropicalis | Glycerol | D-glyceric acid | Following the oxidation of glycerol to glyceric acid. nih.gov |

| Yarrowia lipolytica | Glycerol | Erythritol | Monitoring the pathway from a 3-carbon precursor to a 4-carbon polyol. frontiersin.org |

| Clostridium pasteurianum | Glycerol | 1,3-propanediol | Differentiating between oxidative and reductive metabolic branches. researchgate.net |

Mechanistic Insights into Enzyme Catalysis and Metabolic Regulation

Beyond pathway tracing, Glycerol-d5 is instrumental in dissecting the intricacies of enzyme mechanisms and identifying points of regulation within metabolic networks.

The deuterium kinetic isotope effect (KIE) is a powerful tool for investigating the rate-limiting steps of enzyme-catalyzed reactions. nih.gov This effect arises because a carbon-deuterium (C-D) bond is stronger and has a lower zero-point energy than a carbon-hydrogen (C-H) bond. mdpi.com Consequently, reactions that involve the cleavage of a C-D bond proceed more slowly than those involving a C-H bond. By comparing the reaction rates of a deuterated substrate like Glycerol-d5 with its non-deuterated counterpart, researchers can determine if C-H bond breaking is part of the rate-determining step of the reaction.

A key example is the study of glycerol-3-phosphate dehydrogenase (GPDH), an enzyme that catalyzes the oxidation of glycerol-3-phosphate. Research using deuterated substrates has provided significant insights into the hydride transfer step of this reaction. nih.govacs.org Studies on wild-type and mutant forms of GPDH revealed primary deuterium KIEs ranging from 2.4 to 3.1. nih.govacs.org The narrow range of these KIE values, despite large changes in the reaction's driving force, strongly suggests that hydride transfer is the rate-determining step. nih.gov This data supports a model where the enzyme accelerates the reaction by stabilizing the transition state of hydride transfer, rather than through quantum mechanical tunneling. nih.govacs.org

The table below presents KIE data for wild-type and mutant GPDH, illustrating the use of deuterated substrates in mechanistic enzymology. nih.govacs.org

| Enzyme Variant | Relative Driving Force (ΔΔG‡, kcal/mol) | Primary Deuterium KIE (kH/kD) |

| Wild-type GPDH | 0 | 1.5 |

| N270A Mutant | 5.6 | 3.1 |

| R269A Mutant | 9.1 | 2.8 |

| R269A/N270A Mutant | 11.5 | 2.4 |

Isotopically labeled tracers like Glycerol-d5 are essential for metabolic flux analysis, a technique used to quantify the flow of metabolites through a pathway and identify potential bottlenecks. nih.gov By introducing Glycerol-d5 into a biological system, researchers can monitor the rate at which it is consumed and converted into downstream products. An accumulation of a deuterated intermediate can signal a "metabolic bottleneck," where the activity of a subsequent enzyme is insufficient to handle the metabolic flux. nih.govnih.gov

Furthermore, these tracer studies help in defining enzyme substrate specificity in a complex cellular environment. While in vitro assays with purified enzymes are informative, using Glycerol-d5 in whole-cell systems provides a more physiologically relevant picture of how an enzyme interacts with its substrate amidst competing pathways. nih.gov The rate of incorporation of deuterium from Glycerol-d5 into various products can reflect the in vivo activity and substrate preference of different enzymes in the glycerol metabolic network. nih.gov

Future Perspectives and Emerging Research Avenues for 1,2,3 O Tris Triisopropyl Glycerol D5

Expansion of Analytical Methodologies and Instrumentation

The evolution of analytical science continually seeks greater sensitivity, specificity, and spatial resolution. For isotopically labeled compounds like 1,2,3-O-Tris(triisopropyl) Glycerol-d5, future advancements lie in their integration with cutting-edge analytical platforms that can provide a more dynamic and comprehensive view of molecular processes within biological systems.

Integration with Advanced Imaging Modalities for Spatiotemporal Tracing

A significant future direction is the use of this compound, or more precisely, the metabolic products derived from its deprotected d5-glycerol backbone, in conjunction with high-resolution mass spectrometry imaging (MSI). Techniques like secondary ion mass spectrometry (SIMS) and matrix-assisted laser desorption/ionization (MALDI)-MSI could enable the visualization of lipid distribution and metabolism at the subcellular level. By tracing the incorporation of the deuterium-labeled glycerol (B35011) backbone into various lipid species (e.g., triglycerides, phospholipids) directly in tissue sections, researchers could map metabolic pathways in a spatially resolved manner. This would provide unprecedented insights into lipid metabolism in heterogeneous tissues, such as tumors or the brain, revealing metabolic reprogramming in specific cell populations.

Development of Miniaturized and High-Throughput Screening Platforms

The principles of microfluidics and lab-on-a-chip technology are poised to revolutionize metabolic research. Future platforms could incorporate miniaturized analytical systems, such as microchip-based liquid chromatography-mass spectrometry (LC-MS), for high-throughput screening. In this context, this compound could serve as a robust internal standard in assays designed to screen large libraries of compounds for their effects on lipid metabolism. The chemical stability afforded by the triisopropylsilyl (TIPS) protecting groups, combined with the clear mass shift from the deuterium (B1214612) labels, makes it an ideal candidate for automated, small-volume analyses, accelerating the pace of drug discovery and fundamental metabolic research.

Novel Applications in Systems Biology and Multi-Omics Research Paradigms

Systems biology aims to understand the complex interactions within biological systems as a whole. Isotopic tracers are fundamental tools in this endeavor, and the future will see a deeper integration of metabolic flux data with other omics layers.

Combining Metabolic Tracing Data with Proteomics and Transcriptomics for Integrated Biological Understanding

The true power of systems biology is realized when different layers of biological information are integrated. Future studies will increasingly combine stable isotope tracing experiments using precursors like d5-glycerol with proteomic and transcriptomic analyses of the same biological samples. For instance, by feeding cells d5-glycerol, researchers can trace its flux into various lipid pathways using mass spectrometry. Simultaneously, they can quantify changes in the expression of enzymes involved in lipid synthesis (via proteomics) and the transcription of their corresponding genes (via transcriptomics). This multi-omics approach, which is summarized in the table below, allows for a more holistic understanding of how metabolic pathways are regulated under different conditions, providing a powerful tool for dissecting complex disease states.

| Omics Layer | Data Provided | Role of d5-Glycerol Tracer | Integrated Insight |

| Metabolomics | Measures the rate of synthesis and turnover of specific lipids. | Provides the direct flux data by tracing the incorporation of the isotopic label. | Reveals the actual metabolic phenotype and pathway activity. |

| Proteomics | Quantifies the abundance of enzymes and regulatory proteins. | Not directly involved, but provides context for the observed metabolic flux. | Correlates changes in enzyme levels with metabolic pathway activity. |

| Transcriptomics | Measures the expression levels of genes encoding metabolic enzymes. | Not directly involved, but provides context for observed protein levels. | Links genetic regulation to protein expression and subsequent metabolic function. |

Development of Predictive Computational Models Based on Isotopic Flux Data

The quantitative data generated from isotopic tracing studies are invaluable for the development and validation of computational models of metabolism. By using this compound as a standard to ensure accurate quantification of d5-glycerol-derived metabolites, researchers can generate high-quality datasets on metabolic flux rates. This data can then be used to construct and constrain genome-scale metabolic models (GEMs). These predictive models can simulate the metabolic behavior of a cell or organism under various genetic or environmental perturbations, helping to identify potential drug targets, predict disease outcomes, or design novel metabolic engineering strategies. The precision afforded by using stable isotope standards is critical for the accuracy and predictive power of these computational models.

Innovative Synthetic Approaches and Adherence to Green Chemistry Principles

The synthesis of isotopically labeled and protected molecules is often a multi-step process. Future research will focus on developing more efficient, sustainable, and cost-effective synthetic routes. For a molecule like this compound, innovations could target both the introduction of the deuterium labels and the silylation process. For example, enzymatic or chemo-enzymatic methods could offer a highly selective and environmentally benign alternative to traditional chemical methods for deuteration.

Furthermore, the principles of green chemistry will be increasingly important. This includes minimizing the use of hazardous solvents and reagents, improving atom economy, and developing catalytic methods to replace stoichiometric reagents. For the silylation step, exploring solvent-free reaction conditions or the use of recyclable catalysts could significantly reduce the environmental footprint of the synthesis. Adherence to these principles will not only make the production of such research tools more sustainable but also potentially lower their cost, increasing their accessibility to the wider research community.

Sustainable and Environmentally Benign Synthesis of Deuterated Compounds

The synthesis of deuterated compounds, while crucial for various scientific applications, has traditionally involved methods that are not environmentally sustainable. youtube.com Many established procedures rely on expensive, toxic, or hazardous deuterium sources such as deuterium gas (D₂), metal deuterides like lithium aluminum deuteride (B1239839), or deuterated tin hydrides. google.com Furthermore, harsh reaction conditions, including high pressures and temperatures, and the use of stoichiometric, non-recyclable reagents contribute to a significant environmental footprint. youtube.comgoogle.com

Emerging research is focused on overcoming these limitations by developing greener synthetic pathways. A key strategy is the use of heavy water (D₂O) as an inexpensive, safe, and readily available deuterium source. researchgate.net Catalytic hydrogen-deuterium (H-D) exchange reactions using D₂O are gaining prominence. For instance, systems combining a catalyst like Palladium on carbon (Pd/C) with aluminum powder in D₂O have been shown to facilitate chemo- and regioselective deuteration of various organic molecules under mild conditions. nih.gov Other approaches utilize recyclable catalysts made from abundant and less toxic metals like iron, manganese, and copper, as alternatives to costly and rare metals such as palladium and iridium. youtube.com

The development of continuous flow chemistry also presents a sustainable alternative to traditional batch processing for deuteration reactions. youtube.comcolab.ws Flow systems offer enhanced control over reaction parameters, improve efficiency, and can incorporate immobilized catalysts, including enzymes, which can be reused, further reducing waste and cost. youtube.com These greener methodologies could be applied to the synthesis of the Glycerol-d5 core of the target molecule, providing a more sustainable route to this key precursor.

| Method | Deuterium Source | Catalyst/Reagent | Key Advantages | Key Disadvantages | Sustainability Profile |

|---|---|---|---|---|---|

| Traditional Reduction | LiAlD₄, NaBD₄ | Stoichiometric | High deuterium incorporation | Flammable, explosive, expensive, waste generation google.com | Poor |

| Traditional H-D Exchange | D₂ Gas | Precious metals (Pd, Pt, Ru) | Effective for certain substrates | Requires high pressure, expensive gas google.comnih.gov | Low to Moderate |

| Green H-D Exchange | D₂O | Pd/C-Al, Ni-Al researchgate.netnih.gov | Safe and cheap D-source, mild conditions, no harmful byproducts researchgate.net | Catalyst may still be a precious metal | Good |

| Organocatalysis | D₂O or other deuterated solvents | Metal-free organic molecules | Avoids metal contamination, safer for pharmaceuticals youtube.com | May have lower activity than metal catalysts | Excellent |

| Photocatalysis/Electrocatalysis | D₂O | Recyclable photocatalysts or electrocatalysts | Uses light or electricity, reduces need for heat/harmful chemicals youtube.com | Scalability can be a challenge | Excellent |

| Flow Chemistry | Various (often D₂O) | Immobilized catalysts | Efficient, better control, suitable for catalyst recycling youtube.comcolab.ws | Requires specialized equipment | Excellent |

Exploration of Novel Chemo-Enzymatic and Biocatalytic Routes for Derivatization

For glycerol-based structures, lipases are particularly well-studied enzymes. For example, Novozym 435, an immobilized form of Candida antarctica lipase (B570770) B, has been used for the regioselective acylation of the primary hydroxyl groups of glycerol oligomers, leaving the secondary hydroxyls available for further specific modifications. nih.govmdpi.com This principle could be adapted for derivatizing a partially deprotected this compound, allowing for the precise introduction of ester functionalities. Such chemo-enzymatic strategies have been employed to synthesize a variety of functional macromolecules, including renewable antioxidants and polymers from bio-based polyols and phenolic compounds. nih.govinra.frmdpi.com

A more direct and highly relevant avenue of research involves biocatalytic ether synthesis. Enzymes capable of forming ether bonds are highly sought after as they operate under mild conditions with high selectivity. nih.gov Recent studies on archaeal glycerolprenylases (G3PS) have demonstrated their ability to synthesize various prenyl glycerol ethers with perfect control over the stereochemistry at the glycerol unit. nih.govchemrxiv.orgchemrxiv.org Although these enzymes naturally handle prenyl groups, protein engineering could potentially adapt their active sites to accept other alkyl groups, such as the bulky triisopropyl group, and a deuterated glycerol phosphate (B84403) substrate. The development of such engineered "ether synthases" would represent a significant leap forward, enabling a fully enzymatic, highly selective, and sustainable synthesis of this compound and its derivatives.

| Enzyme Class | Example Enzyme | Reaction Type | Potential Application for Target Compound | Advantages |

|---|---|---|---|---|

| Lipase | Novozym 435 (Candida antarctica Lipase B) | Regioselective Esterification/Transesterification nih.govmdpi.com | Selective acylation of a partially deprotected glycerol-d5 backbone. | High regioselectivity (primary vs. secondary OH), mild conditions, commercially available. |

| Prenyltransferase (Ether Synthase) | Archaeoglobus fulgidus G3PS | Ether bond formation chemrxiv.orgchemrxiv.org | Future engineered variants could directly synthesize the triisopropyl ether bonds on a glycerol-d5 phosphate precursor. | Absolute stereocontrol, operates in aqueous systems, potential for direct synthesis. chemrxiv.org |

| Lactate Dehydrogenase (LDH) | D-LDH / L-LDH | Stereospecific Reduction nih.gov | Not directly applicable to ether derivatization, but demonstrates enzymatic control in creating chiral deuterated synthons. | High enantioselectivity, enables creation of specific deuterated chiral building blocks. nih.gov |

| Alditol Oxidase | AldO | Regioselective Oxidation researchgate.net | Could be used on a deprotected glycerol-d5 backbone to create glycerate-d derivatives for further functionalization. | High regioselectivity for oxidizing specific hydroxyl groups. researchgate.net |

Q & A

Basic Research Questions

Q. How is 1,2,3-O-Tris(triisopropyl) Glycerol-d5 synthesized, and what are the critical purity considerations?

- Methodological Answer : Synthesis typically involves deuterium labeling via esterification of glycerol-d5 with triisopropyl borate under anhydrous conditions. Key steps include:

- Use of triisopropyl borate as a deuterium source (via acid-catalyzed exchange reactions) .

- Purification via silica gel chromatography to remove unreacted reagents and byproducts .

- Purity (>99%) is validated using reverse-phase HPLC and NMR to confirm deuteration at specified positions and absence of non-deuterated analogs .

Q. What are the optimal storage conditions for maintaining the stability of this compound?

- Methodological Answer :

- Store at -20°C in airtight, light-resistant containers to prevent hydrolysis or isotopic exchange.

- Solubility in organic solvents (e.g., chloroform, ethanol) should be verified before use; prepare working solutions fresh to avoid degradation .

- Monitor for lipid peroxidation if stored long-term by analyzing peroxide values via iodometric titration .

Q. How is this compound utilized as an internal standard in lipidomics research?

- Methodological Answer :

- Step 1 : Spike a known concentration into lipid extracts to normalize extraction efficiency and instrument variability.

- Step 2 : Use GC- or LC-MS with selected ion monitoring (SIM) for deuterium-specific ions (e.g., m/z shifts +5) to distinguish it from endogenous lipids .

- Step 3 : Validate linearity across expected concentration ranges (e.g., 0.1–100 µM) to ensure quantitation accuracy .

Advanced Research Questions

Q. How does deuteration affect fragmentation patterns in mass spectrometry, and how can researchers adjust data interpretation?

- Methodological Answer :

- Deuteration reduces hydrogen availability, altering collision-induced dissociation (CID) pathways. For example, deuterated glycerol backbones yield fragments with higher m/z values (e.g., +5 Da shifts).

- Calibrate MS parameters using deuterated vs. non-deuterated standards to establish correction factors for isotopic overlap .

- Use high-resolution MS (HRMS) to resolve near-isobaric interferences (e.g., natural abundance C vs. D5) .

Q. What contaminants are commonly encountered during synthesis, and how are they identified and mitigated?

- Methodological Answer :

- Common Contaminants :

| Contaminant | Source | Detection Method |

|---|---|---|

| Non-deuterated analog | Incomplete deuteration | NMR (absence of D5 peaks) |

| Triisopropyl borate residues | Unreacted starting material | GC-MS (retention time ~4.2 min) |

- Mitigation : Use preparative HPLC with a C18 column and isocratic elution (70:30 methanol:water) to isolate pure product .

Q. How can discrepancies in quantification accuracy when using deuterated standards be resolved?

- Methodological Answer :

- Cause 1 : Isotopic interference from matrix lipids. Solution : Optimize chromatographic separation (e.g., UPLC with 1.7 µm particles) to resolve co-eluting species .

- Cause 2 : Differential ionization efficiency between deuterated and non-deuterated forms. Solution : Perform post-column infusion of internal standard to correct for ion suppression/enhancement .

- Validation : Cross-validate with a second internal standard (e.g., C-labeled analog) to confirm accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.